Diatrizoic acid dihydrate
Overview
Description
Diatrizoic acid dihydrate, also known as 3,5-bis(acetylamino)-2,4,6-triiodobenzoic acid dihydrate, is a commonly used iodinated contrast agent in radiology. It is utilized in various diagnostic imaging methods, including angiography, urography, and gastrointestinal studies. The compound is known for its high osmolality and radiopacity, making it effective in enhancing the contrast of images during X-ray examinations .
Mechanism of Action
Target of Action
Diatrizoic acid dihydrate, also known as amidotrizoate, is primarily used as a contrast agent in radiology . The primary targets of this compound are the body tissues that need to be visualized during radiological procedures . It is used for a wide variety of diagnostic imaging methods, including angiography, urography, cholangiography, computed tomography, hysterosalpingography, and retrograde pyelography .
Mode of Action
This compound works by blocking X-rays . It contains iodine, which is known to be particularly electron-dense and effectively scatters or stops X-rays . Depending on how the agent is administered, it localizes or builds up in certain areas of the body . The resulting high level of iodine allows the X-rays to create a “picture” of the area . The areas of the body in which the agent localizes will appear white on the X-ray film, creating the needed distinction or contrast between one organ and other tissues .
Pharmacokinetics
This compound is minimally absorbed from the intestines and excreted into the urinary bladder . Because of its high osmolarity, it can draw water from the surrounding tissues into the intestines, potentially causing dehydration in individuals with already small plasma volume such as infants .
Result of Action
The primary result of the action of this compound is the enhanced visualization of body structures during radiological procedures . The contrast it provides helps doctors see any special conditions that may exist in the organ or part of the body being examined . High osmolal radiocontrast agents like diatrizoate are cytotoxic to renal cells. The toxic effects include apoptosis, cellular energy failure, disruption of calcium homeostasis, and disturbance of tubular cell polarity, and are thought to be linked to oxidative stress .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it has been found that diatrizoic acid monosodium salt, an X-ray contrast agent, has a complex interaction with water in the solid state . Five hydrates with water content ranging from 0.3 to 8 molar equivalents of water show a high degree of interconvertibility, stoichiometric and non-stoichiometric behavior, and potential of amorphisation during the release of water . This highlights the importance of understanding the environmental factors that can influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Diatrizoic acid dihydrate is an iodine-containing X-ray contrast agent . It contains iodine, which blocks x-rays This property allows it to be used in various biochemical reactions related to imaging
Cellular Effects
High osmolal radiocontrast agents like this compound are cytotoxic to renal cells . The toxic effects include apoptosis, cellular energy failure, disruption of calcium homeostasis, and disturbance of tubular cell polarity, and are thought to be linked to oxidative stress .
Molecular Mechanism
The mechanism of action of this compound is primarily due to its iodine content . Iodine is known to be particularly electron-dense and to effectively scatter or stop X-rays . Depending on how the this compound is administered, it localizes or builds up in certain areas of the body .
Temporal Effects in Laboratory Settings
It is known that this compound is not metabolized but excreted unchanged in the urine .
Dosage Effects in Animal Models
It is known that high osmolal radiocontrast agents like this compound can cause cytotoxic effects .
Metabolic Pathways
This compound is not metabolized but excreted unchanged in the urine . The liver and small intestine provide the major alternate route of excretion for this compound .
Transport and Distribution
This compound is distributed in the body depending on how it is administered . For example, if administered intravenously, it is distributed through blood vessels and excreted by the kidneys .
Subcellular Localization
Depending on how it is administered, it localizes or builds up in certain areas of the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diatrizoic acid dihydrate involves several steps:
Iodination: The process begins with the iodination of 3,5-diaminobenzoic acid using iodine monochloride to form a triiodinated intermediate.
Acylation: The triiodinated intermediate undergoes acylation with acetic anhydride to produce diatrizoic acid.
Hydration: The final step involves the crystallization of diatrizoic acid in the presence of water to form the dihydrate
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reagent concentrations, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Diatrizoic acid dihydrate primarily undergoes substitution reactions due to the presence of iodine atoms and acetamido groups. These reactions include:
Nucleophilic Substitution: The iodine atoms can be replaced by nucleophiles under specific conditions.
Hydrolysis: The acetamido groups can undergo hydrolysis in the presence of strong acids or bases
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium iodide.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used
Major Products:
Nucleophilic Substitution: The major products include substituted benzoic acids.
Hydrolysis: The major products include 3,5-diaminobenzoic acid and acetic acid
Scientific Research Applications
Diatrizoic acid dihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a radiopaque agent in various chemical analyses and experiments.
Medicine: It is extensively used in diagnostic imaging methods such as computed tomography, angiography, and urography
Industry: It is utilized as a density gradient reagent in blood cell separation and other industrial processes.
Comparison with Similar Compounds
- Iothalamic acid
- Iodixanol
- Iohexol
Comparison: Diatrizoic acid dihydrate is unique due to its high osmolality and radiopacity, which provide superior contrast enhancement in imaging. Compared to other iodinated contrast agents like iothalamic acid, iodixanol, and iohexol, this compound is more effective in certain diagnostic procedures due to its specific chemical properties .
Properties
IUPAC Name |
3,5-diacetamido-2,4,6-triiodobenzoic acid;dihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9I3N2O4.2H2O/c1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18;;/h1-2H3,(H,15,17)(H,16,18)(H,19,20);2*1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQKUXXJPHSPOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13I3N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1048960 | |
Record name | Diatrizoic acid dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
649.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50978-11-5 | |
Record name | Amidotrizoic Acid [BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050978115 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diatrizoic acid dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIATRIZOIC ACID DIHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/408463F217 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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